molecular formula C21H21D9O2 B1163390 (±)-Cannabichromene-d9 (CRM)

(±)-Cannabichromene-d9 (CRM)

Cat. No.: B1163390
M. Wt: 323.5
InChI Key: UVOLYTDXHDXWJU-KTSLMVEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)-Cannabichromene-d9 is a certified reference material intended for use as an internal standard for the quantification of (±)-cannabichromene by GC- or LC-MS. (±)-Cannabichromene is structurally categorized as a cannabinoid. (±)-Cannabichromene-d9 is provided as a DEA exempt preparation. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Scientific Research Applications

Application in Phase I Clinical Studies

The Continual Reassessment Method (CRM) is a Bayesian phase I design used to estimate the maximum tolerated dose of a drug for use in subsequent phase II and III studies. It addresses concerns with excessive experimentation at high dosage levels and with more frequent and severe toxicity. Modifications to CRM, such as assigning more than one subject at a time to each dose level and limiting each dose increase to one level, have been shown to reduce trial duration by 50-67%, reduce toxicity incidence by 20-35%, and lower toxicity severity with minimal effects on accuracy (Goodman, Zahurak, & Piantadosi, 1995).

Integration in Advanced Instrumentation

CRM has been incorporated into a confocal Raman micro spectrometer and integrated into a scanning electron microscope. This combination aims to investigate samples based on their morphology, atomic composition, and molecular composition. Such integration is particularly beneficial in the field of bio-material research where bio-compatibility and bio-degeneration by cells and tissues are crucial. This facilitates a non-invasive and detailed study of molecular distribution in various materials (Aksenov et al., 1999).

Enhancing Nanoparticle Cellular Interaction Studies

Confocal Raman microscopy (CRM) has been employed to measure the dynamics of cellular uptake and localization of gold nanoparticles in cancer. This approach offers subcellular detail and is instrumental in drug delivery, gene transfection, and various therapeutics. CRM provides a fast, noninvasive, and label-free technique to study cellular uptake dynamics and localization of nanoparticles, aiding high-throughput studies in multiple cell types (Shah, Dong, & Bischof, 2011).

Properties

Molecular Formula

C21H21D9O2

Molecular Weight

323.5

InChI

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3/i1D3,5D2,6D2,7D2

InChI Key

UVOLYTDXHDXWJU-KTSLMVEPSA-N

SMILES

OC1=CC(CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=CC2=C1C=CC(CC/C=C(C)/C)(C)O2

Synonyms

CBC-d9; Pentylcannabichromene-d9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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